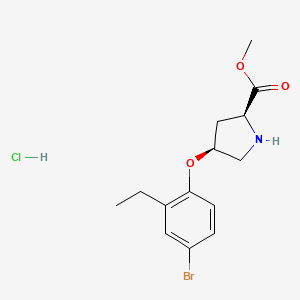

Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

CAS No.: 1354487-37-8

Cat. No.: VC2835717

Molecular Formula: C14H19BrClNO3

Molecular Weight: 364.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354487-37-8 |

|---|---|

| Molecular Formula | C14H19BrClNO3 |

| Molecular Weight | 364.66 g/mol |

| IUPAC Name | methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)pyrrolidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C14H18BrNO3.ClH/c1-3-9-6-10(15)4-5-13(9)19-11-7-12(16-8-11)14(17)18-2;/h4-6,11-12,16H,3,7-8H2,1-2H3;1H/t11-,12-;/m0./s1 |

| Standard InChI Key | WAARJOZYSJCPDM-FXMYHANSSA-N |

| Isomeric SMILES | CCC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](NC2)C(=O)OC.Cl |

| SMILES | CCC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC.Cl |

| Canonical SMILES | CCC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure Analysis

The structure of Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride consists of several key components:

-

A pyrrolidine ring with S-configuration at positions 2 and 4

-

A methyl ester group (methyl carboxylate) at position 2 of the pyrrolidine ring

-

A 4-bromo-2-ethylphenoxy substituent at position 4 of the pyrrolidine ring

-

A hydrochloride salt form, which enhances water solubility and stability

Structural Variations and Related Compounds

Comparison with Structural Analogs

Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride belongs to a broader family of substituted pyrrolidine derivatives with varying substituents on the phenoxy ring. Table 2 presents a comparison of this compound with several structurally related analogs:

Table 2: Comparison of Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride | 1354487-37-8 | C14H19BrClNO3 | 364.66 | Reference compound |

| Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate | 433289-48-6 | C12H14BrNO3 | 300.15 | Lacks ethyl group at position 2 of phenoxy ring |

| Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride | 1354488-16-6 | C12H15BrClNO3 | 336.61 | Lacks ethyl group, includes HCl salt |

| Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate | 774221-35-1 | C14H19NO3 | 249.30 | Lacks bromine atom on phenoxy ring |

| Methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate | 1217843-04-3 | C13H16BrNO3 | 314.17 | Has methyl instead of ethyl group |

| Methyl (2S,4S)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride | 1354488-02-0 | C14H19Cl2NO3 | 320.22 | Has chlorine instead of bromine |

These structural variations provide important insights into the structure-activity relationships within this class of compounds . The presence, position, and nature of halogen substituents, as well as alkyl groups on the phenoxy ring, may significantly influence the biological activities and physicochemical properties of these compounds.

Structure-Activity Relationships

While specific structure-activity relationship (SAR) data for this exact compound is limited in the available literature, general principles can be inferred from related pyrrolidine derivatives:

-

The halogen substituents (like bromine) often enhance lipophilicity and membrane permeability, potentially improving bioavailability .

-

The specific stereochemistry at positions 2 and 4 of the pyrrolidine ring is likely crucial for any biological activity, as it determines the three-dimensional arrangement of functional groups .

-

The ethyl group at position 2 of the phenoxy ring may provide steric hindrance that influences binding affinity to potential biological targets .

-

The hydrochloride salt form generally improves water solubility, which can be advantageous for biological testing and formulation development .

These structure-activity considerations may guide future research and development of related compounds for specific applications .

Synthesis and Chemical Reactivity

Quality Considerations

When sourcing this compound for research purposes, several quality considerations should be taken into account:

-

Purity: Most suppliers offer a minimum purity of 95%, which should be verified by analytical methods such as NMR, HPLC, or LC-MS .

-

Stereochemical purity: The specific (2S,4S) stereochemistry should be confirmed, as stereoisomers could have significantly different properties and activities .

-

Storage conditions: The compound is generally recommended to be stored at room temperature in a sealed container protected from moisture and light .

-

Regulatory compliance: Appropriate documentation should be obtained to ensure compliance with local regulations for research chemicals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume